1-(2-Aminopyrimidin-5-YL)ethanone physical and chemical properties
1-(2-Aminopyrimidin-5-YL)ethanone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2-Aminopyrimidin-5-YL)ethanone. This compound, a member of the broader class of 2-aminopyrimidines, holds significant interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this scaffold.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1-(2-Aminopyrimidin-5-YL)ethanone
| Property | Value | Source(s) |
| CAS Number | 124491-42-5 | [1][2][3][4] |
| Molecular Formula | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [5][6] |
| Density | 1.25 g/cm³ (Predicted) | [5] |
| Flash Point | 166.3 °C (Predicted) | [5][6] |
| Storage | 2-8°C, protect from light, inert atmosphere | [1][2] |
Spectral Data
Detailed experimental spectral data for 1-(2-Aminopyrimidin-5-YL)ethanone is not widely published. However, based on its structure, the following characteristic signals can be predicted.
Table 2: Predicted Spectral Data for 1-(2-Aminopyrimidin-5-YL)ethanone
| Spectrum | Predicted Peaks |
| ¹H NMR | Signals corresponding to the acetyl group protons (singlet, ~2.5 ppm), the amino group protons (broad singlet), and the pyrimidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (~197 ppm), the methyl carbon of the acetyl group, and the carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=N and C=C stretching of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 137.14. |
Experimental Protocols
General Synthesis of 2-Aminopyrimidine Derivatives
A widely used method for the synthesis of 2-aminopyrimidines is the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For the synthesis of the title compound, a plausible precursor would be a derivative of acetoacetaldehyde.
An alternative and frequently employed method involves the reaction of a pre-functionalized pyrimidine ring. For instance, 2-amino-4,6-dichloropyrimidine can be reacted with various nucleophiles in the presence of a base to generate a diverse library of 2-aminopyrimidine derivatives.[7][8]
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis and purification of 2-aminopyrimidine derivatives.
Biological Activity and Role in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[7] Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[9]
Kinase Inhibition
A significant area of research for 2-aminopyrimidine derivatives is their role as kinase inhibitors.[10] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. 2-Aminopyrimidine-based compounds have been developed as inhibitors for a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Janus Kinases (JAKs): Key components of the JAK/STAT signaling pathway, which is crucial for immune responses.
-
IκB Kinase (IKK): A central kinase in the NF-κB signaling pathway, which plays a major role in inflammation.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.
JAK/STAT Signaling Pathway and Potential Inhibition:
The JAK/STAT pathway is a primary target for many 2-aminopyrimidine-based inhibitors. The pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.
Caption: Simplified diagram of the JAK/STAT signaling pathway and the potential inhibitory action of a 2-aminopyrimidine derivative.
Wnt Signaling Pathway Inhibition
Recent studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[11] This pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of several cancers. Inhibition of this pathway by small molecules is a promising strategy for cancer therapy.
Experimental Workflow for Biological Evaluation
The biological evaluation of a potential kinase inhibitor like 1-(2-Aminopyrimidin-5-YL)ethanone typically follows a multi-step process, from initial screening to in vivo studies.
Caption: General experimental workflow for the biological evaluation of a kinase inhibitor.
Safety Information
Based on available supplier data, 1-(2-Aminopyrimidin-5-YL)ethanone should be handled with care.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-(2-Aminopyrimidin-5-YL)ethanone is a pyrimidine derivative with significant potential for further investigation in the field of drug discovery. Its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it an attractive candidate for screening in various disease models. While detailed experimental data on its physical and spectral properties are currently limited, this guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its chemical characteristics, biological activity, and mechanism of action.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 1-(2-Aminopyrimidin-5-yl)ethan-1-one | 124491-42-5 [sigmaaldrich.cn]
- 3. 124491-42-5 Cas No. | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]
- 4. achmem.com [achmem.com]
- 5. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
